molecular formula C25H17I B15221741 2-Iodo-9,9-diphenyl-9H-fluorene

2-Iodo-9,9-diphenyl-9H-fluorene

Cat. No.: B15221741
M. Wt: 444.3 g/mol
InChI Key: NDRIUXJUNKHINR-UHFFFAOYSA-N
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Description

2-Iodo-9,9-diphenyl-9H-fluorene is an organic compound with the molecular formula C25H17I. It is a derivative of fluorene, where the hydrogen atom at the 2-position is replaced by an iodine atom, and the hydrogen atoms at the 9-position are replaced by phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-9,9-diphenyl-9H-fluorene typically involves the iodination of 9,9-diphenylfluorene. One common method is the reaction of 9,9-diphenylfluorene with iodine in the presence of an oxidizing agent such as silver trifluoroacetate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-9,9-diphenyl-9H-fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Iodo-9,9-diphenyl-9H-fluorene has several scientific research applications:

    Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Materials Science: Employed in the synthesis of conjugated polymers and small molecules for electronic applications.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Photochemistry: Studied for its photophysical properties and potential use in photochemical reactions.

Mechanism of Action

The mechanism of action of 2-Iodo-9,9-diphenyl-9H-fluorene in various applications involves its ability to participate in electronic interactions and form stable intermediates. In organic electronics, the compound’s extended conjugation and electron-donating properties enhance charge transport and light-emitting efficiency. In photochemical reactions, its ability to absorb light and undergo photoinduced electron transfer is crucial for its function .

Comparison with Similar Compounds

Uniqueness: 2-Iodo-9,9-diphenyl-9H-fluorene is unique due to the presence of both iodine and phenyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and structural stability .

Properties

Molecular Formula

C25H17I

Molecular Weight

444.3 g/mol

IUPAC Name

2-iodo-9,9-diphenylfluorene

InChI

InChI=1S/C25H17I/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H

InChI Key

NDRIUXJUNKHINR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)I)C5=CC=CC=C5

Origin of Product

United States

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